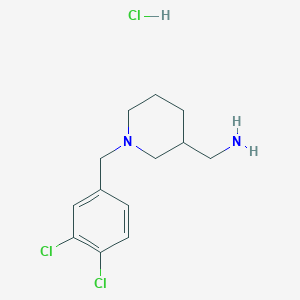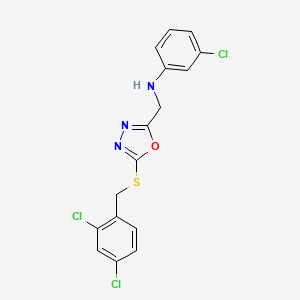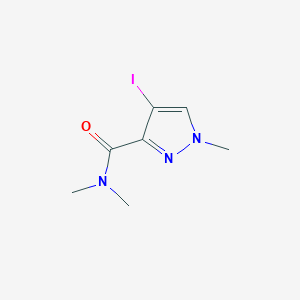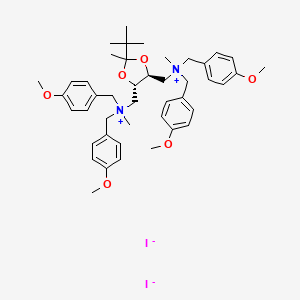
N,N'-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide is a complex organic compound. It features a dioxolane ring, methylene bridges, and methoxybenzyl groups, making it a molecule of interest in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane ring, introduction of tert-butyl and methyl groups, and subsequent attachment of methoxybenzyl and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be crucial for each step.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing specific functional groups.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or oxidation states.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its interactions with biological molecules, potential as a drug candidate, or effects on cellular processes.
Medicine
In medicine, it could be explored for therapeutic applications, such as targeting specific pathways or receptors in disease treatment.
Industry
In industry, it might find applications in materials science, such as in the development of new polymers or coatings.
作用机制
The mechanism of action would involve the compound’s interaction with molecular targets, such as enzymes, receptors, or nucleic acids. This could include binding to active sites, altering molecular conformations, or modulating signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other dioxolane derivatives, methoxybenzyl compounds, or methoxyphenyl compounds.
Uniqueness
This compound’s uniqueness could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.
Conclusion
N,N’-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide is a complex and potentially versatile compound with applications across various scientific disciplines
属性
分子式 |
C44H60I2N2O6 |
|---|---|
分子量 |
966.8 g/mol |
IUPAC 名称 |
[(4S,5S)-5-[[bis[(4-methoxyphenyl)methyl]-methylazaniumyl]methyl]-2-tert-butyl-2-methyl-1,3-dioxolan-4-yl]methyl-bis[(4-methoxyphenyl)methyl]-methylazanium;diiodide |
InChI |
InChI=1S/C44H60N2O6.2HI/c1-43(2,3)44(4)51-41(31-45(5,27-33-11-19-37(47-7)20-12-33)28-34-13-21-38(48-8)22-14-34)42(52-44)32-46(6,29-35-15-23-39(49-9)24-16-35)30-36-17-25-40(50-10)26-18-36;;/h11-26,41-42H,27-32H2,1-10H3;2*1H/q+2;;/p-2/t41-,42-;;/m0../s1 |
InChI 键 |
MLPLPMKXZJRMFD-ZLIAPTQLSA-L |
手性 SMILES |
CC1(O[C@H]([C@@H](O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-] |
规范 SMILES |
CC1(OC(C(O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


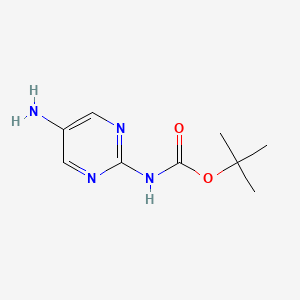
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)

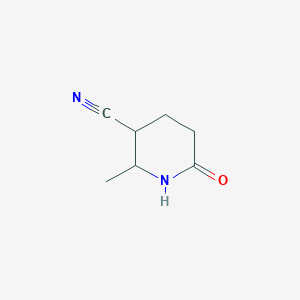
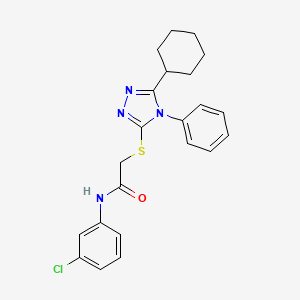

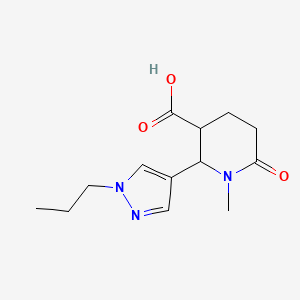
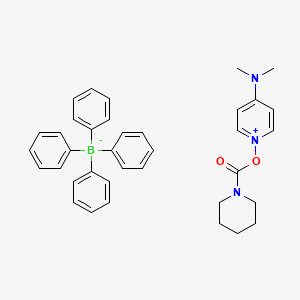

![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)
